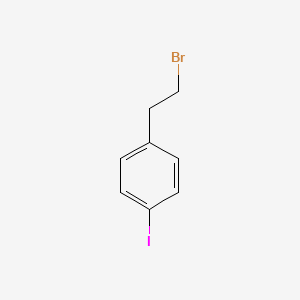

1-(2-Bromoethyl)-4-iodobenzene

Description

1-(2-Bromoethyl)-4-iodobenzene (CAS: Not explicitly provided; molecular formula: C₈H₈BrI, molecular weight: 310.96) is a halogenated aromatic compound featuring a bromoethyl chain and an iodine substituent on the para position of the benzene ring . It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmacologically active molecules and heterocyclic compounds. The compound’s structure enables versatile reactivity, including participation in nucleophilic substitution, cross-coupling reactions, and cyclization processes .

Key physicochemical properties include:

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLNEJDQUXPNNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306526 | |

| Record name | 1-(2-Bromoethyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89978-45-0 | |

| Record name | 1-(2-Bromoethyl)-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89978-45-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethyl)-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-Bromoethyl)-4-iodobenzene, a synthetic organic compound with the chemical formula C9H8BrI, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Chemical Name : 1-(2-Bromoethyl)-4-iodobenzene

- Molecular Formula : C9H8BrI

- CAS Number : 89978-45-0

The biological activity of 1-(2-Bromoethyl)-4-iodobenzene is primarily attributed to its ability to interact with various biological macromolecules. The compound exhibits electrophilic characteristics due to the presence of both bromine and iodine substituents, which can facilitate nucleophilic attacks by biological targets such as enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, blocking substrate access.

- Receptor Modulation : It acts as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity Overview

1-(2-Bromoethyl)-4-iodobenzene has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines.

- Antimicrobial Properties : Its potential as an antimicrobial agent has been explored, particularly against bacterial strains.

- Neuroprotective Effects : Some studies indicate possible neuroprotective effects, although further research is needed.

Case Study 1: Anticancer Activity

A study conducted on the cytotoxic effects of 1-(2-Bromoethyl)-4-iodobenzene against human cancer cell lines demonstrated significant inhibitory effects. The IC50 values were determined through MTT assays, indicating a dose-dependent response.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.2 |

| HeLa (Cervical) | 12.8 |

| A549 (Lung) | 18.5 |

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against various bacterial strains using the disk diffusion method. The results indicated notable inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 14 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Discussion

The dual functionality of 1-(2-Bromoethyl)-4-iodobenzene due to its halogen substituents allows it to participate in diverse chemical reactions, enhancing its biological activity. The compound's ability to inhibit enzymes and modulate receptor activity highlights its potential in drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing differences in substituents, synthesis methods, and applications:

Structural and Reactivity Differences

Substituent Effects: Electron-Withdrawing Groups: The iodine atom in 1-(2-Bromoethyl)-4-iodobenzene enhances electrophilicity compared to its fluorine analog (1-(1-Bromoethyl)-4-fluorobenzene), making it more reactive in nucleophilic aromatic substitution .

Synthetic Utility: Pharmaceutical Intermediates: 1-(2-Bromoethyl)-4-iodobenzene is critical in synthesizing tetrazole derivatives (e.g., precursors for Schedule I analgesics) , whereas 1-bromo-4-iodobenzene is a staple in Suzuki-Miyaura couplings .

Yield and Reaction Conditions :

- Alkylation reactions involving 1-(2-Bromoethyl)-4-iodobenzene yield 20–51% under mild conditions (K₂CO₃, KI, acetonitrile) , contrasting with the near-quantitative yields of 1-bromo-4-iodobenzene in direct halogenation .

Pharmacological Relevance

- Tetrazole Synthesis : 1-(2-Bromoethyl)-4-iodobenzene serves as a precursor for tetrazoles, which are explored as analgesics with reduced toxicity profiles .

- Benzodiazepine Derivatives : Analogous bromoethylarenes are used to synthesize 4-phenyl-1,5-benzodiazepin-2-ones, which exhibit surfactant-like properties enhancing drug delivery .

Material Science

Q & A

Basic: What are the common synthetic routes for 1-(2-Bromoethyl)-4-iodobenzene?

Methodological Answer:

The synthesis typically involves halogenation and substitution steps. One approach starts with ethylbenzene derivatives, where bromination (e.g., using N-bromosuccinimide, NBS) introduces the bromoethyl group, followed by iodination at the para position via electrophilic aromatic substitution (EAS). For example, iodination may employ iodine monochloride (ICl) or a copper(I)-catalyzed Ullmann-type reaction . Purification often involves column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Key parameters include temperature control (0–25°C for bromination) and stoichiometric ratios to minimize dihalogenation byproducts.

Advanced: How do steric and electronic effects influence the reactivity of 1-(2-Bromoethyl)-4-iodobenzene in cross-coupling reactions?

Methodological Answer:

The bromoethyl group introduces steric hindrance, while the iodine atom acts as a strong electron-withdrawing group (EWG), directing electrophilic attacks to the ortho and para positions. In palladium-catalyzed cross-coupling (e.g., Suzuki or Ullmann reactions), the iodine substituent serves as a superior leaving group compared to bromine, enabling selective bond formation. For instance, in Suzuki couplings, aryl iodides react faster than bromides due to lower bond dissociation energy (C–I: ~209 kJ/mol vs. C–Br: ~280 kJ/mol). However, steric hindrance from the ethyl chain may reduce reaction yields, necessitating bulky ligands (e.g., SPhos) or elevated temperatures (80–120°C) .

Basic: What analytical techniques are recommended for characterizing 1-(2-Bromoethyl)-4-iodobenzene?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks for ethyl chain protons (δ 1.5–1.8 ppm for CH₂Br, δ 3.4–3.7 ppm for CH₂ adjacent to Br) and aromatic protons (δ 7.2–7.6 ppm).

- ¹³C NMR: Signals at δ 30–35 ppm (CH₂Br), δ 90–100 ppm (C–I), and aromatic carbons (δ 120–140 ppm).

- Mass Spectrometry (EI-MS): Molecular ion peak at m/z 310.96 (C₈H₈BrI⁺) with fragmentation patterns confirming Br/I loss.

- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 to 90:10) for purity assessment (>95%) .

Advanced: How can computational modeling predict regioselectivity in substitution reactions involving 1-(2-Bromoethyl)-4-iodobenzene?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density distribution, identifying the iodine atom as the primary site for nucleophilic aromatic substitution (SₙAr). The bromoethyl group’s inductive effect slightly deactivates the ring, but the iodine’s strong EWG character dominates. Transition state analysis reveals lower activation energy for substitution at the para position relative to iodine. Solvent effects (e.g., DMF vs. THF) are modeled using polarizable continuum models (PCM), showing enhanced reactivity in polar aprotic solvents .

Basic: What safety precautions are critical when handling 1-(2-Bromoethyl)-4-iodobenzene?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage: Store in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent degradation.

- Spill Management: Absorb with inert material (vermiculite) and dispose as halogenated waste.

- Toxicity: Limited data available, but structural analogs (e.g., aryl bromides) suggest potential skin/eye irritation. Acute toxicity (LD50) in rodents is estimated at 500–1000 mg/kg .

Advanced: How does 1-(2-Bromoethyl)-4-iodobenzene compare to analogous compounds in catalytic C–H activation studies?

Methodological Answer:

Compared to 1-bromo-4-iodobenzene, the ethyl chain in 1-(2-Bromoethyl)-4-iodobenzene introduces steric bulk, reducing catalytic turnover in C–H activation. For example, in Pd-catalyzed direct arylation, yields drop by ~20% due to hindered access to the metal center. However, the ethyl group’s electron-donating effect slightly offsets the iodine’s deactivation, enabling moderate reactivity in electron-deficient arenes. Kinetic isotope effect (KIE) studies (kH/kD > 2.5) confirm a concerted metalation-deprotonation (CMD) mechanism .

Basic: What are the solubility properties of 1-(2-Bromoethyl)-4-iodobenzene?

Methodological Answer:

- High Solubility: In polar aprotic solvents (DMF, DMSO, THF) due to halogen interactions.

- Low Solubility: In water (log P = 3.75) and alkanes (hexane).

- Recrystallization Solvents: Ethanol/water mixtures (70:30) yield crystals with melting points 84–86°C (sublimes at 0.4 mmHg) .

Advanced: What strategies mitigate competing elimination pathways during nucleophilic substitution of 1-(2-Bromoethyl)-4-iodobenzene?

Methodological Answer:

- Base Selection: Use weak bases (e.g., K₂CO₃) instead of strong bases (e.g., NaOH) to minimize E2 elimination.

- Solvent Control: Polar aprotic solvents (DMF) stabilize transition states for Sₙ2 mechanisms.

- Temperature: Maintain reactions at 0–25°C to disfavor elimination (ΔG‡ for E2 > Sₙ2).

- Additives: Crown ethers (18-crown-6) enhance nucleophilicity of alkali metal ions, improving substitution yields by 15–30% .

Basic: How is the purity of 1-(2-Bromoethyl)-4-iodobenzene validated in research settings?

Methodological Answer:

- HPLC: Retention time comparison against certified standards (≥98% purity).

- Elemental Analysis: Confirms C, H, Br, I content within ±0.3% of theoretical values.

- TGA/DSC: Thermal stability profiles (decomposition onset >150°C) indicate absence of solvents or impurities .

Advanced: What role does 1-(2-Bromoethyl)-4-iodobenzene play in designing photoactive materials?

Methodological Answer:

The iodine atom’s heavy atom effect enhances spin-orbit coupling, making the compound useful in triplet sensitizers for organic photovoltaics. In donor-acceptor systems, it facilitates intersystem crossing (ISC), increasing phosphorescence quantum yields (ΦP ~ 0.2–0.4). Time-resolved fluorescence spectroscopy (TRFS) reveals triplet-state lifetimes of 10–50 µs, suitable for energy transfer applications. Computational studies (TD-DFT) predict absorption maxima at 290–320 nm, aligning with experimental UV-vis data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.